(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Chlorination: The benzofuran derivative is chlorinated to introduce the chlorine atom at the 7-position.
Amination: The chlorinated intermediate undergoes amination to introduce the amine group at the 3-position.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial for the efficient production of the (3R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity against various targets.
Organic Synthesis
The compound serves as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new synthetic pathways .
Biological Studies
Research has investigated the biological activity of benzofuran derivatives, including this compound. Studies have shown its potential interaction with neurotransmitter systems, which may lead to anxiolytic or antidepressant effects .
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its chiral nature and specific functional groups make it a candidate for creating novel compounds with desired properties.
Case Studies and Research Findings
- Antimicrobial Activity Evaluation : A study evaluated various benzofurancarboxylic acid derivatives for their antimicrobial properties. Although focused on related compounds, insights into structure–activity relationships can inform future research on (3R)-7-Chloro derivatives .
- Neuropharmacological Studies : Research has indicated that compounds similar to (3R)-7-Chloro can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Fluorine-Substituted Analog: (3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride
Positional Isomer: (3R)-6-Chloro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride
- Molecular Formula: C₈H₉Cl₂NO ().
- PubChem CID : 132283235 ().
- Key Difference : Chlorine substituent at the 6-position instead of the 7-position.
- Implications: The shifted halogen alters the electronic distribution and steric environment of the benzofuran core. This positional change could impact interactions with biological targets (e.g., enzymes or receptors) that rely on specific spatial arrangements. No bioactivity data is provided in the evidence, but such isomers are often studied to optimize selectivity in drug design .
Tolvaptan: A Structurally Distinct but Chlorinated Compound
- Molecular Formula : C₂₆H₂₅ClN₂O₃ ().
- Key Features : Contains a chloro-substituted benzazepine core, unrelated to benzofuran.
- Comparison :
- While both compounds include a chloro-aromatic moiety, Tolvaptan’s complex structure (with urea and thiazole groups) highlights the diversity of chloro-substituted pharmaceuticals. This underscores the importance of the benzofuran scaffold in (3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride as a simpler, modular precursor for targeted drug development .
Discussion of Comparative Significance
- Halogen Effects: The chloro and fluoro analogs demonstrate how minor halogen substitutions can modulate physicochemical properties. For instance, fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine .
- Positional Isomerism : The 6-chloro vs. 7-chloro isomers illustrate the critical role of substituent placement in molecular recognition. Even small shifts can disrupt binding to targets like serotonin or dopamine receptors, where benzofurans are common pharmacophores .
- Salt Forms : All compared compounds are hydrochlorides, suggesting a common strategy to improve aqueous solubility for in vitro or in vivo studies .
Biological Activity
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C8H9ClNO
- Molar Mass: 169.61 g/mol
- CAS Number: 1213334-45-2
-
Chemical Structure:
Synthesis
The synthesis of this compound typically involves:
- Starting Material: A suitable benzofuran derivative.
- Chlorination: Introduction of a chlorine atom at the 7-position.
- Amination: Conversion of the chlorinated intermediate to introduce the amine group at the 3-position.
- Resolution: Isolation of the (3R)-enantiomer from a racemic mixture.
- Hydrochloride Formation: Conversion of the free base to its hydrochloride salt .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may act on various enzymes or receptors, influencing cellular pathways and biological responses. However, detailed studies are required to fully elucidate these mechanisms .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent:
- Minimum Inhibitory Concentration (MIC): The compound exhibited low MIC values against various bacterial strains, indicating strong antibacterial properties. For example, it demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.98 μg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| Staphylococcus aureus | 3.90 |
| Escherichia coli | Inactive |
Anticancer Activity
Research has also explored its anticancer properties:
- Compounds derived from this compound have shown promising antiproliferative effects against various cancer cell lines including A549 cells (lung cancer). These compounds demonstrated preferential suppression of rapidly dividing cells compared to normal fibroblasts .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives based on this compound against Gram-positive and Gram-negative bacteria. The results indicated that while derivatives showed potent activity against Gram-positive strains like MRSA, they were largely ineffective against Gram-negative bacteria such as Escherichia coli .
Study 2: Anticancer Potential
Another research project focused on synthesizing and evaluating the anticancer potential of benzofuran derivatives. The study found that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclization of chlorinated benzofuran precursors followed by stereoselective amination. For example, reductive amination of ketone intermediates using chiral catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric purity. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 60–80°C improve yields, while lower temperatures reduce racemization . Enantiomeric excess (ee) should be verified via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the benzofuran backbone and chlorine substitution. NOESY experiments help assign the (3R) configuration by analyzing spatial proximity between the amine proton and adjacent substituents .
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves absolute configuration. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 202.0372 for [M+H]) .
Q. How can researchers ensure enantiomeric purity during scale-up synthesis?
- Methodological Answer : Use chiral stationary phases (CSPs) in preparative HPLC with hexane:isopropanol (85:15) mobile phase. Monitor ee at each step using circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) for trace racemization detection. Asymmetric catalysis (e.g., Jacobsen epoxidation analogs) minimizes byproducts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow MedChemExpress guidelines: use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in airtight containers. In case of exposure, rinse skin with 0.1 M HCl (neutralizes amine hydrochloride) and seek medical evaluation. Acute toxicity data (e.g., LD50 in rodents) should be referenced from validated SDS sheets .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high-throughput applications?
- Methodological Answer : Employ flow chemistry with immobilized chiral catalysts (e.g., Pd/Cu heterobimetallic systems) to enhance turnover frequency. Process analytical technology (PAT) tools like in-line FTIR monitor reaction progression. Design of experiments (DoE) models (e.g., Taguchi method) optimize parameters like pressure, temperature, and catalyst loading .
Q. How should researchers resolve contradictions between computational and experimental data in stereochemical assignments?
- Methodological Answer : Cross-validate using multiple techniques:
- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict NMR chemical shifts and optical rotation. Compare with experimental CD spectra .
- Experimental : Anomalous dispersion in X-ray data (e.g., Flack parameter < 0.1) confirms the (3R) configuration. If discrepancies persist, re-evaluate crystal quality or solvent effects in simulations .
Q. What strategies are effective for docking studies targeting benzofuran-3-amine derivatives in neurological receptors?
- Methodological Answer : Use AutoDock Vina with receptor structures (e.g., serotonin 5-HT from PDB: 6WGT). Parameterize the ligand using SMILES notation (e.g., C1C@HC2=C(C=CC(=C2)Cl)O1.Cl ) from RCSB PDB data. Run MD simulations (AMBER) to assess binding stability, focusing on halogen-π interactions with chlorine .
Q. How can bioactivity assays be designed to evaluate the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In vitro : Use human liver microsomes (HLMs) with NADPH regeneration. Monitor metabolite formation via LC-MS/MS (e.g., m/z 202 → 154 for dechlorination).
- Kinetics : Determine and using Michaelis-Menten plots. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
